
Artéméther-d3
Vue d'ensemble
Description
Artéméther-d3: est un dérivé deutéré de l'artémisinine, une lactone sesquiterpénique contenant un pont peroxyde inhabituel. L'artémisinine a été isolée pour la première fois de la plante Artemisia annua (armoise annuelle), une herbe utilisée dans la médecine traditionnelle chinoise. Le composé est réputé pour ses puissantes propriétés antipaludiques et a fait l'objet de nombreuses études pour son potentiel thérapeutique dans diverses maladies .
Applications De Recherche Scientifique
Anticancer Properties
Artemisinin and its derivatives, including Artemisinin-d3, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines through different mechanisms:
- Induction of Apoptosis : Artemisinin-type drugs are known to activate apoptosis-related proteins, leading to cancer cell death. Studies have demonstrated that Artemisinin-d3 can enhance the expression of granzyme B in immune cells, which contributes to the apoptosis of tumor cells .
- Cell Cycle Arrest : Artemisinin-d3 has been shown to block the cell cycle progression in cancer cells. For instance, it can induce G0/G1 phase arrest by downregulating cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Combination Therapy Efficacy : When used in combination with other chemotherapeutic agents, Artemisinin-d3 has been reported to enhance the efficacy of treatments by overcoming drug resistance mechanisms in cancer cells. For example, it has been found to restore sensitivity to sorafenib in liver cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR .
Antimalarial Effects
Artemisinin-d3 retains the antimalarial properties characteristic of its parent compound. It is primarily used in artemisinin-based combination therapies (ACTs) for treating malaria caused by Plasmodium species:
- Mechanism of Action : The antimalarial activity is attributed to the generation of reactive oxygen species (ROS) upon activation of the endoperoxide bridge within the artemisinin structure. This process leads to oxidative stress and death of the malaria parasites .
- Combination Therapies : Artemisinin-d3 is often combined with other antimalarial drugs to enhance therapeutic efficacy and reduce the likelihood of resistance development. This approach has been shown to be effective against drug-resistant strains of malaria .
Potential Applications in Veterinary Medicine
Beyond human medicine, Artemisinin-d3 is being explored for its applications in veterinary medicine, particularly for treating parasitic infections in livestock:
- Coccidiosis Treatment : Studies have indicated that artemisinin derivatives can effectively reduce the incidence of coccidiosis in poultry, a significant disease affecting the poultry industry due to its economic impact .
Research Studies and Findings
Mécanisme D'action
Target of Action
Artemisinin-d3, like other artemisinin derivatives, primarily targets the AKT signaling pathway . It decreases pAKT in a dose-dependent manner . Artemisinin and its derivatives have also been found to regulate key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, and inflammation-related NF-κB and COX2 .
Mode of Action
Artemisinin-d3 interacts with its targets, leading to a decrease in cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also has neuroprotective effects . The precise mechanism of action remains controversial , but it is believed that the endoperoxide moiety in its structure plays a crucial role .
Biochemical Pathways
Artemisinin-d3 affects several biochemical pathways. It regulates apoptosis-related and inflammation-related pathways through key factors such as BAX, FASL, caspase-3, NF-κB, and COX2 . It also impacts the AKT signaling pathway . The downstream effects of these pathways include reduced cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis .
Pharmacokinetics
Auto-induction of metabolism of artemisinin has been observed, resulting in a significant increase in oral clearance following prolonged administration .
Result of Action
Artemisinin-d3 has broad-spectrum antitumor activities in vitro and in vivo . It reduces cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also attenuates insulin resistance and restores islet ß-cell function in Type 2 Diabetes Mellitus (T2DM), and has potential therapeutic effects on diabetic complications .
Action Environment
Artemisinin-d3, derived from the plant Artemisia annua, was originally used as an antimalarial treatment . The environment, including the presence of the malaria parasite and the patient’s health status, can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Artemisinin-d3 has a sesquiterpene lactone structure . Its anti-microbial action relates to a characteristic endoperoxide moiety . The precise mechanism of action remains controversial . Experimental induction of parasite resistance both in vitro and in vivo has been followed by recent initial clinical reports of resistance .
Cellular Effects
Artemisinin-d3 has shown potent and broad anticancer properties in cell lines and animal models . It inhibits AKT signaling pathway by decreasing pAKT in a dose-dependent manner . Artemisinin-d3 reduces cancer cell proliferation, migration, invasion, tumorigenesis and metastasis and has neuroprotective effects .
Molecular Mechanism
Artemisinin-d3 may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .
Temporal Effects in Laboratory Settings
Artemisinin-d3 and its derivatives do not exert any major toxic side effects. Prolonged use appears to yield better results as reported in the few available clinical trials .
Dosage Effects in Animal Models
The effects of Artemisinin-d3 vary with different dosages in animal models
Metabolic Pathways
Artemisinin-d3 is involved in various metabolic pathways
Transport and Distribution
Different artemisinin derivatives have different distribution characteristics . Artemisinin can cross the blood-brain and blood-placenta barriers after intravenous administration .
Subcellular Localization
Artemisinin-d3 localizes to the parasite endoplasmic reticulum, Rab-positive vesicles, and sites adjacent to cytostomes . These latter structures form at the parasite plasma membrane and traffic hemoglobin to the digestive vacuole wherein artemisinin-activating heme moieties are released .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'artéméther-d3 peut être synthétisé par plusieurs méthodes, notamment la biosynthèse modifiée suivie d'une semi-synthèse, la synthèse chimioenzymatique, la synthèse totale et la fonctionnalisation sélective C–H . Le processus implique généralement l'incorporation d'atomes de deutérium dans la molécule d'artémisinine afin d'améliorer sa stabilité et ses propriétés pharmacocinétiques.
Méthodes de production industrielle : La production industrielle d'artémisinine et de ses dérivés, y compris l'this compound, implique souvent l'extraction de l'artémisinine à partir d'Artemisia annua suivie d'une modification chimique. Le processus d'extraction peut être optimisé par l'utilisation d'une extraction par fluide supercritique et d'une chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
Types de réactions : L'artéméther-d3 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La liaison endoperoxyde dans l'this compound est particulièrement réactive et peut être activée par l'hème réduit ou le fer ferreux, ce qui conduit à la production de radicaux cytotoxiques centrés sur le carbone .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l'this compound comprennent le borohydrure de potassium pour la réduction, l'éthérate de trifluorure de bore pour les réactions catalytiques et les anhydrides d'acide pour les réactions de substitution .
Produits principaux : Les principaux produits formés par ces réactions comprennent la dihydroartémisinine, l'artéméther, l'artéether et l'artésunate, qui conservent tous le pont endoperoxyde essentiel à leur activité biologique .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Dihydroartémisinine
- Artéméther
- Artéether
- Artésunate
Comparaison : L'artéméther-d3 est unique en raison de l'incorporation d'atomes de deutérium, ce qui améliore sa stabilité et ses propriétés pharmacocinétiques par rapport à ses homologues non deutérés . Cette modification peut conduire à une meilleure efficacité thérapeutique et à une résistance réduite dans les applications cliniques.
Activité Biologique
Artemisinin-d3 is a deuterated derivative of artemisinin, a compound derived from the sweet wormwood plant (Artemisia annua), known primarily for its antimalarial properties. Recent research has expanded its potential applications, particularly in oncology and antibacterial treatments. This article explores the biological activity of artemisinin-d3, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Artemisinin and its derivatives, including artemisinin-d3, exhibit their biological effects through several mechanisms:
- Antimalarial Activity : Artemisinin-d3 targets the Plasmodium falciparum parasite by generating free radicals in the presence of iron, leading to oxidative damage to the parasite's membranes and proteins. This mechanism is critical for its rapid action against malaria .
- Anticancer Effects : Artemisinin-d3 has demonstrated potential anticancer properties by inducing apoptosis (programmed cell death) and ferroptosis (iron-dependent cell death) in various cancer cell lines. It appears to inhibit cancer cell proliferation and migration while modulating immune responses .
- Antibacterial Properties : Recent studies indicate that artemisinin derivatives can enhance the efficacy of antibiotics against resistant bacterial strains. For instance, dihydroartemisinin (a metabolite) has shown synergistic effects with colistin against Gram-negative bacteria by inhibiting the MCR-1 enzyme .
Antimalarial Activity
Artemisinin-d3 has been evaluated for its effectiveness in treating malaria. A study highlighted that artemisinin-based therapies achieved over 98% asexual parasitemia clearance within four days of treatment. This rapid action underscores the importance of artemisinin-d3 in combating malaria, particularly in areas with drug-resistant strains .
Anticancer Activity
The anticancer potential of artemisinin-d3 has been investigated across various cancer types:
- Breast Cancer : In vitro studies have shown that artemisinin-d3 can significantly reduce cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective cytotoxicity .
- Lung Cancer : Research indicates that artemisinin-d3 induces apoptosis in lung cancer cells, with IC50 values reported at 28.8 μg/mL for A549 cells and 27.2 μg/mL for H1299 cells .
- Liver Cancer : Studies have demonstrated that artemisinin-d3 inhibits growth and induces ferroptosis in liver cancer cells, with IC50 values ranging from 22.4 μM to 40.2 μM across different liver cancer cell lines .
Antibacterial Activity
Artemisinin-d3 has also been explored for its antibacterial properties, particularly against multidrug-resistant bacteria. The combination of dihydroartemisinin with colistin showed improved survival rates and reduced bacterial loads in mouse models infected with resistant strains .
Case Studies
Several case studies have documented the therapeutic effects of artemisinin derivatives:
- Case Study 1 : A cohort study involving patients treated with artemisinin-based regimens reported a 97.6% clearance rate of asexual parasitemia within four days, highlighting the compound's effectiveness in clinical settings .
- Case Study 2 : Patients with various cancers treated with dihydroartemisinin exhibited significant reductions in tumor size and improved survival rates, demonstrating its potential as an adjunct therapy in oncology .
Summary Table of Biological Activities
Activity Type | Target Disease | IC50 Values | Mechanism of Action |
---|---|---|---|
Antimalarial | Plasmodium falciparum | >98% clearance by D4 | Free radical generation leading to oxidative damage |
Anticancer | Breast Cancer | MCF-7: 129.1 μM | Induction of apoptosis and ferroptosis |
Lung Cancer | A549: 28.8 μg/mL | Inhibition of cell proliferation | |
Liver Cancer | HepG2: 22.4 μM | Induction of ferroptosis and apoptosis | |
Antibacterial | Gram-negative bacteria | Synergistic effect | Inhibition of MCR-1 enzyme |
Propriétés
IUPAC Name |
(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-OGUHANSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444833 | |
Record name | Artemisinin-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176652-07-6 | |
Record name | Artemisinin-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.